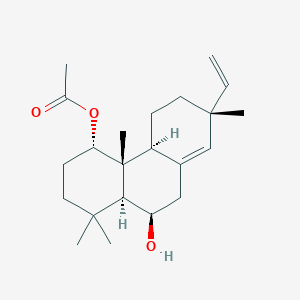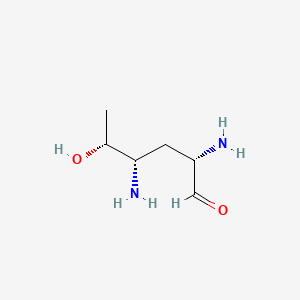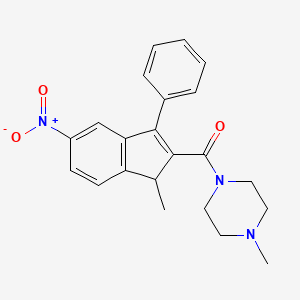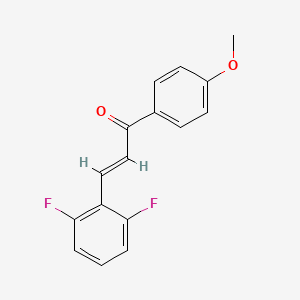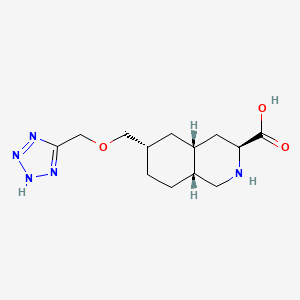
3-Isoquinolinecarboxylic acid, decahydro-6-((1H-tetrazol-5-ylmethoxy)methyl)-, (3alpha,4aalpha,6beta,8aalpha)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LY 294486 is a bioactive chemical.
Applications De Recherche Scientifique
Excitatory Amino Acid Receptor Antagonists
- A series of 6-substituted decahydroisoquinoline-3-carboxylic acids, including variants of 3-Isoquinolinecarboxylic acid, were developed as excitatory amino acid (EAA) receptor antagonists. These compounds act as antagonists at N-methyl-D-aspartate (NMDA) and AMPA subclasses of ionotropic EAA receptors. Among these, specific analogs demonstrated potent and selective antagonist activity, showing potential for systemic use (Ornstein et al., 1996).
Neuroprotective Effects
- Certain isomers of 3-Isoquinolinecarboxylic acid derivatives, specifically (3S,4aR,6R,8aR)-6-[2-(1(2)H-tetrazole-5-yl)ethyl]decahydroisguinoline-3-carboxylic acid, demonstrated neuroprotective effects against excitotoxic injury both in vitro and in vivo. This suggests a potential role in exploring neuroprotection via non-NMDA receptor mechanisms (Schoepp et al., 2005).
Optical Resolution Studies
- The optical resolution of (1RS,3RS)-1,2,3,4-tetrahydro-6,7-dihydroxy-1-methyl-3-isoquinolinecarboxylic acid, a related compound, was studied. This compound was indicated to exist as a conglomerate and was resolved through preferential crystallization, highlighting the importance of stereochemistry in pharmaceutical applications (Shiraiwa & Kiyoe, 2005).
AMPA/Kainate Receptor Antagonist
- The compound (3S,4aR,6R,8aR)-6-[2-(1 (2)H-tetrazole-5-yl)ethyl]decahydroisoquinoline-3-carboxylic acid (LY293558) and its racemate have been studied for their ability to antagonize AMPA/kainate receptors. This compound showed effectiveness as an AMPA receptor antagonist and displayed properties like anticonvulsant and CNS depressant activities at higher doses (Lodge & Schoepp, 1997).
Propriétés
Numéro CAS |
160126-61-4 |
|---|---|
Nom du produit |
3-Isoquinolinecarboxylic acid, decahydro-6-((1H-tetrazol-5-ylmethoxy)methyl)-, (3alpha,4aalpha,6beta,8aalpha)- |
Formule moléculaire |
C13H21N5O3 |
Poids moléculaire |
295.343 |
Nom IUPAC |
(3S,4aR,6S,8aR)-6-(2H-tetrazol-5-ylmethoxymethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H21N5O3/c19-13(20)11-4-10-3-8(1-2-9(10)5-14-11)6-21-7-12-15-17-18-16-12/h8-11,14H,1-7H2,(H,19,20)(H,15,16,17,18)/t8-,9-,10+,11-/m0/s1 |
Clé InChI |
BLZIYDWBKOOBIK-MMWGEVLESA-N |
SMILES |
C1CC2CNC(CC2CC1COCC3=NNN=N3)C(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
160126-61-4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



